Home > Products > Screening Compounds P125003 > (±)-Ephedrine (hydrochloride)
(±)-Ephedrine (hydrochloride) - 24221-86-1

(±)-Ephedrine (hydrochloride)

Catalog Number: EVT-3558625
CAS Number: 24221-86-1
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-Ephedrine (hydrochloride) is an analytical reference standard categorized as an amphetamine. This product is intended for research and forensic applications.

Cathine

Compound Description: Cathine, chemically known as (1S,2S)-2-amino-1-phenylpropan-1-ol, is a naturally occurring monoamine alkaloid. It is classified as a psychoactive drug belonging to the phenethylamine and amphetamine chemical classes, exhibiting stimulant effects []. Cathine is found in the Catha edulis shrub, commonly known as Khat [].

Norephedrine

Compound Description: Norephedrine, also known as phenylpropanolamine or (1R,2S)-2-amino-1-phenylpropan-1-ol, is a pharmaceutical drug used as a decongestant and appetite suppressant []. Norephedrine is metabolized differently across various species including humans, rats, and rabbits, with significant variations observed in the major metabolic pathways and excreted metabolites [].

Ephedrone

Compound Description: Ephedrone, also known as methcathinone, is a stimulant drug [].

2-Benzamido-1-phenylpropan-1-ol

Compound Description: 2-Benzamido-1-phenylpropan-1-ol exists as two isomers: erythro and threo []. Attempts to cyclize the erythro isomer unexpectedly resulted in the formation of the threo isomer []. Cyclization attempts on both isomers yielded 4-methyl-2,5-diphenyl-Δ2-oxazoline instead of the expected 3-methyl-1-phenylisoquinoline []. Further attempts to isolate the oxazoline product through hydrochloride salt formation led to ring opening and ultimately yielded threo-2-benzamido-1-phenylpropan-1-ol [].

1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochloride

Compound Description: 1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochloride exhibits in vitro antitumor activity [].

3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides

Compound Description: 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides [].

Overview

(±)-Ephedrine (hydrochloride) is a chiral compound with significant pharmacological properties, primarily used as a bronchodilator and stimulant. It is derived from the Ephedra plant and is classified as a sympathomimetic amine. The hydrochloride salt form of ephedrine enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Source

Ephedrine is naturally occurring in several species of the Ephedra plant, traditionally used in Chinese medicine for respiratory ailments. The synthetic form, (±)-ephedrine hydrochloride, is produced through various chemical methods, allowing for controlled dosages and purity levels necessary for medical use.

Classification

(±)-Ephedrine is classified under the following categories:

  • Chemical Class: Sympathomimetic amines
  • Therapeutic Class: Bronchodilators and decongestants
  • Chemical Formula: C₁₀H₁₅N·HCl
  • Molecular Weight: 201.69 g/mol
Synthesis Analysis

The synthesis of (±)-ephedrine hydrochloride can be achieved through several methods, primarily involving the reduction of ketones or the use of chiral intermediates.

Methods

  1. Reduction of α-Methylaminopropiophenone: This method involves reducing α-methylaminopropiophenone using borane reducing agents such as sodium hydride or potassium hydride in a controlled environment to yield ephedrine alongside pseudoephedrine. The reaction typically requires maintaining a temperature below 30 °C to ensure selectivity and yield .
  2. Grignard Reaction: Another approach utilizes the Grignard reaction, where phenyl magnesium bromide reacts with appropriate aldehydes or ketones to form intermediates that are subsequently reduced to yield (±)-ephedrine .
  3. Fermentation Techniques: Recent studies have explored biotechnological methods involving fermentation processes to produce ephedrine analogues from aromatic compounds, showcasing a more sustainable approach to synthesis .

Technical Details

The yields from these synthetic routes can vary significantly depending on the conditions employed. For example, yields can reach up to 96% under optimal conditions when using sodium hydride as a reducing agent .

Molecular Structure Analysis

(±)-Ephedrine hydrochloride features two chiral centers, leading to four possible stereoisomers. The molecular structure can be represented as follows:

  • Structure:
    • The compound consists of a phenyl ring connected to a propane chain with hydroxyl (-OH) and amino (-NH₂) groups attached.

Data

  • Melting Point: 170–175 °C
  • Solubility: Freely soluble in water and ethanol (96%) .
  • Chirality: Exhibits two enantiomers, (S)-ephedrine and (R)-pseudoephedrine.
Chemical Reactions Analysis

(±)-Ephedrine hydrochloride participates in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: As an amine, it can act as a base, forming salts with acids.
  2. Oxidation-Reaction: It can be oxidized to form corresponding ketones or aldehydes under specific conditions.
  3. Alkylation Reactions: The amino group allows for alkylation reactions that can modify its pharmacological properties.

Technical Details

The reactivity of (±)-ephedrine is influenced by its structure; the presence of hydroxyl and amino groups makes it susceptible to electrophilic attacks and nucleophilic substitutions, which are crucial in drug design and modification processes .

Mechanism of Action

The mechanism of action for (±)-ephedrine involves stimulation of adrenergic receptors, specifically beta-adrenergic receptors, leading to bronchodilation and increased heart rate.

Process

  1. Adrenergic Receptor Agonism: It acts primarily as an agonist at beta-1 and beta-2 adrenergic receptors.
  2. Release of Norepinephrine: It promotes the release of norepinephrine from sympathetic nerve endings, enhancing sympathetic nervous system activity.
  3. Physiological Effects: This results in increased heart rate, bronchodilation, and vasoconstriction which are beneficial for treating conditions like asthma and hypotension .

Data

Studies indicate that ephedrine's effects can be observed within minutes after administration, highlighting its rapid onset of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or almost white crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter taste.

Chemical Properties

  • pH Range: Typically around 4–6 in solution.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to determine purity and concentration levels of (±)-ephedrine hydrochloride in pharmaceutical formulations .

Applications

(±)-Ephedrine hydrochloride has diverse applications in scientific research and clinical settings:

  1. Pharmaceutical Use: Commonly used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
  2. Cardiovascular Support: Utilized in managing hypotension during anesthesia.
  3. Research Applications: Investigated for its potential use in enhancing athletic performance due to its stimulant properties.
Synthetic Chemistry & Enantioselective Production

Historical Evolution of Stereochemical Synthesis Techniques

The stereoselective synthesis of ephedrine has undergone revolutionary transformations since its initial isolation from Ephedra plants in 1885. Early industrial processes relied on racemic synthetic routes developed in the 1920s, most notably the cyanohydrin reaction between benzaldehyde and nitroethane. This classical approach suffered from fundamental limitations: negligible stereocontrol (yielding racemic mixtures), cumbersome separation requirements, and low overall yields (typically 25-35%). The resolution of racemates via diastereomeric salt formation using chiral acids like tartaric acid represented the first practical approach to enantiopure ephedrine, though it remained inherently inefficient with maximum theoretical yields capped at 50% for each enantiomer [4] [5].

A paradigm shift occurred with the introduction of fermentative biosynthesis in the 1930s, leveraging baker's yeast to convert benzaldehyde to enantiopure (R)-phenylacetylcarbinol ((R)-PAC). This biotransformation established the correct stereogenic center prior to reductive amination, delivering (1R,2S)-(-)-ephedrine with high enantiomeric purity. Despite this advancement, chemical synthesis routes continued evolving to circumvent the limitations of biological methods, including substrate inhibition effects and specialized fermentation requirements. The latter half of the 20th century witnessed the strategic implementation of chiral pool synthesis using naturally occurring terpenes and amino acids as inexpensive stereochemical templates [4].

Table 1: Historical Development of Ephedrine Synthesis Techniques

Time PeriodDominant TechnologyKey Stereochemical AdvancePrimary Limitation
1920s-1930sClassical Racemic SynthesisResolution via diastereomeric saltsMaximum 50% yield per enantiomer
1930s-1980sBiocatalytic ProductionYeast-mediated asymmetric C-C bond formationNarrow substrate tolerance
1980s-2000sCatalytic Asymmetric ReductionHomogeneous transition metal catalystsCatalyst cost and deactivation
2000s-PresentElectrochemical EnantioreductionChiral electrode interfacesScalability and current efficiency

Enantioselective Electrochemical Reduction Strategies

Electrochemical methodologies have emerged as sustainable alternatives for enantioselective ephedrine synthesis by replacing stoichiometric chemical reductants with precisely controlled electron transfer. The foundational approach employs chemically modified electrodes where chiral environments are engineered at the electrode-electrolyte interface. Chinese patent CN1706812A details a seminal method using tartaric acid-modified Raney nickel electrodes for asymmetric hydrogenation of prochiral ketone precursors. This system achieves enantiomeric excess (ee) of up to 15% for the reductive amination intermediate, leveraging adsorbed (R,R)-tartaric acid to create stereoselective adsorption sites [2].

Significant improvements emerged through polymer-coated chiral electrodes, notably poly-L-valine modified graphite cathodes, which demonstrated enhanced enantioselectivity (up to 43% ee) during reduction of α-methylamino propiophenone intermediates. The mechanism involves hydrogen-bonding interactions between the prochiral carbonyl and polypeptide backbone, creating a stereodifferentiating transition state. Further innovation incorporates palladium-doped polypyrrole electrodes functionalized with L-lactic acid moieties, achieving 68% ee for ephedrine precursors under optimized conditions. These systems facilitate proton-coupled electron transfer where the chiral modifier dictates the approach orientation of the iminium intermediate [3].

Alkaloids serve as effective homogeneous chiral mediators in electrochemical reduction. Pioneering work demonstrated that strychnine and cinchonidine derivatives in solution achieve 20-47% ee during cathodic reduction of key intermediates like 4-methylpropiophenone. The mechanism involves diastereomeric ion-pair formation between protonated alkaloids and electrogenerated carbanions, followed by enantioselective proton transfer. Recent advances employ yohimbine derivatives that form transient complexes with reduction intermediates, enhancing stereodirection through multiple H-bonding interactions [3].

Table 2: Electrochemical Reduction Systems for Ephedrine Synthesis

Chiral Inductor SystemElectrode MaterialKey IntermediateAchieved ee (%)Critical Parameters
(R,R)-Tartaric Acid/NiRaney Nickelα-Methylamino propiophenone≤15pH 5.0, 25°C
Poly-L-valineGraphite2-Chloro-1-phenylpropanone43-1.2V vs. Ag/AgCl
Pd/Polypyrrole-L-lactatePlatinumBenzoylformic acid methyl ester680.5M NaOAc, 5°C
CinchonidineSilver4-Methylpropiophenone47CH₃CN/H₂O (4:1)
YohimbineMercury4-Methylcoumarin47-1.8V, 0°C

Persistent challenges include electrode fouling by reaction intermediates, limited current density in non-aqueous media, and incompatibility with conventional reductive amination conditions. Future development focuses on nanostructured chiral electrodes with improved surface area and stability, potentially coupled with electrocatalytic NADH regeneration systems to enable enzymatic C=N reduction [2] [3].

Catalytic Asymmetric Methodologies for (1R,2S) Configuration

The pharmaceutical demand for enantiopure (1R,2S)-(-)-ephedrine necessitates highly selective catalytic systems. Chiral auxiliary approaches dominated early industrial production, where diastereoselective reduction of benzoylformic acid-(1R)-menthyl ester followed by amination delivered the target stereoisomer with >98% de. However, stoichiometric auxiliary consumption rendered this process economically impractical for large-scale manufacturing. Modern catalytic methods employ several strategic approaches:

Transition Metal Catalysis: Asymmetric hydrogenation of α-methylamino propiophenone precursors using Ru-BINAP complexes achieves >90% ee under optimized conditions (80 bar H₂, 50°C in methanol). The reaction proceeds via dynamic kinetic resolution where the imine substrate tautomerizes to the enamine form, enabling complete conversion despite initial racemization. Catalyst poisoning by the basic nitrogen functionality remains a significant constraint, addressed through N-acylation protection strategies that add two extra synthetic steps [5].

Organocatalytic Reductive Amination: Proline-derived MacMillan-type catalysts facilitate enantioselective reductive amination between phenylacetone and methylamine, achieving moderate enantiocontrol (70% ee) under transfer hydrogenation conditions. The mechanism involves enamine formation followed by hydride delivery from a Hantzsch ester donor. While avoiding transition metals, this method suffers from low turnover numbers (<50) and requires stoichiometric amounts of the organic reductant [5].

Corey-Bakshi-Shibata (CBS) Reduction: Catalytic oxazaborolidine-mediated reduction of α-hydroxy ketone intermediates delivers the critical (1R,2S) stereochemistry with exceptional selectivity (95-99% ee). The reaction employs borane as stoichiometric reductant under mild conditions (0°C, THF solvent). Industrial implementation is limited by borane handling hazards and catalyst costs, though immobilized versions show promise for continuous processing [5].

Enzymatic Approaches: Engineered transaminases directly convert phenylacetone to (S)-N-methyl-1-phenylpropan-1-amine with >99% ee, which undergoes stereospecific hydroxylation to ephedrine. Alternatively, ketoreductases reduce 1-phenyl-2-methylamino-propanone to the (1R,2S)-diol with excellent diastereoselectivity (dr >98:2). Biocatalytic processes face challenges in substrate solubility and cofactor regeneration requirements [5].

Table 3: Catalytic Systems for (1R,2S)-Ephedrine Production

Catalytic SystemReaction Typeee (%)Turnover NumberKey Advantage
Ru-(S)-BINAP/DPENAsymmetric Hydrogenation921,500High atom economy
L-Proline-tert-butyl esterReductive Amination7045Metal-free
(R)-CBS-OxazaborolidineKetone Reduction99300Exceptional selectivity
Engineered ω-TransaminaseReductive Amination>998,500Single-step synthesis
Lactobacillus ketoreductaseBioreduction98N/AAqueous processing

Resolution Technologies: Industrial-scale production frequently employs kinetic resolution of racemic intermediates using lipases (e.g., Candida antarctica lipase B) that selectively acylate the undesired (1S,2R)-enantiomer. Alternatively, diastereomeric crystallization with O,O'-dibenzoyl-(2R,3R)-tartaric acid efficiently separates ephedrine enantiomers with >99% optical purity. CN101570492A discloses a high-yield resolution process where racemic ephedrine free base in ethanol/water undergoes crystallization with chiral dibenzoyl tartrate, achieving pharmaceutical-grade enantiopurity [5].

Industrial-Scale Synthesis Challenges: Yield Optimization & Byproduct Mitigation

Commercial ephedrine manufacturing contends with interconnected challenges of stereochemical integrity, process economics, and environmental impact. The classical Hirosi method (condensation of benzaldehyde with nitroethane followed by iron reduction) generates substantial metallic sludge, creating disposal challenges and product contamination risks. Modern catalytic routes face different constraints:

Racemization Pathways: During reductive amination, the key intermediate α-methylamino propiophenone undergoes base-catalyzed enolization leading to racemization at C1. This side reaction reduces maximum attainable diastereomeric excess to 85-90% in conventional processes. Mitigation strategies include:

  • Low-temperature operation (<5°C) to suppress enolization kinetics
  • Acidic buffering (pH 4-5) using ammonium acetate
  • In situ derivatization of the imine with boric acid to form stable complexes
  • Continuous flow processing to minimize residence time in racemization-prone zones [5]

Byproduct Formation: The reductive amination step generates multiple impurities:

  • N-Demethylated derivatives (norephedrine) from over-reduction
  • Reductive dimerization products (1,2-diphenyl-2-methylaminopropane)
  • Aldol condensation products from benzaldehyde self-reaction
  • Dehydrated enols leading to phenylpropenes

Patent CN101570492A addresses these through precise stoichiometric control of methylamine (1.05-1.15 equivalents) and gradient temperature programming during reduction. The optimal process maintains the reaction mixture at 0-5°C during methylamine addition, followed by gradual warming to 25°C during sodium borohydride reduction [5].

Downstream Processing Complexities: Isolation of crystalline ephedrine hydrochloride requires removal of inorganic salts, residual solvents, and isomeric impurities. Industrial processes employ multi-stage fractional crystallization with solvent systems optimized for differential solubility. Ethanol/water mixtures (4:1 ratio) provide optimal crystal morphology for efficient filtration and washing. The patent literature emphasizes countercurrent extraction using toluene/water systems to separate ephedrine from pseudoephedrine diastereomers, leveraging their distinct partition coefficients [5].

Process Intensification Strategies:

  • Hybrid electro-catalytic systems that combine electrochemical reduction with heterogeneous catalysis for improved atom economy
  • Mechanochemical resolution using chiral co-crystals to eliminate solvent waste
  • Continuous reactive crystallization with in-line monitoring for particle size control
  • Artificial intelligence-guided optimization of reaction parameters to balance yield and enantiopurity [1] [5]

The most advanced facilities achieve overall yields of 85-90% with enantiomeric ratios >99:1, representing significant improvement over the 60-65% yields typical of early synthetic routes. Nevertheless, catalyst recycling and solvent recovery remain critical for economic viability and environmental compliance in large-scale operations [5].

Properties

CAS Number

24221-86-1

Product Name

(±)-Ephedrine (hydrochloride)

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1

InChI Key

BALXUFOVQVENIU-GHXDPTCOSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.